molecular formula C14H16F3NO2 B12914823 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-1-(trifluoroacetyl)- CAS No. 828939-13-5

3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-1-(trifluoroacetyl)-

Cat. No.: B12914823
CAS No.: 828939-13-5
M. Wt: 287.28 g/mol
InChI Key: PNGKUWWFYOIWTB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and hydroxyquinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:

    Formation of the Hydroxyquinoline Core: The hydroxyquinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling Reaction: The final step involves coupling the hydroxyquinoline core with the trifluoromethylated intermediate under controlled conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with carbonyl functionalities.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of compounds with varied functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its electronic properties.

    Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyquinoline core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)propanone: Similar structure but with a propanone group instead of ethanone.

    2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)butanone: Similar structure but with a butanone group instead of ethanone.

Uniqueness

2,2,2-Trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the specific combination of the trifluoromethyl group and the hydroxyquinoline core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

828939-13-5

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-hydroxy-2,2,6-trimethyl-3,4-dihydroquinolin-1-yl)ethanone

InChI

InChI=1S/C14H16F3NO2/c1-8-4-5-10-9(6-8)7-11(19)13(2,3)18(10)12(20)14(15,16)17/h4-6,11,19H,7H2,1-3H3

InChI Key

PNGKUWWFYOIWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(C2)O)(C)C)C(=O)C(F)(F)F

Origin of Product

United States

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